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Compound of Interest

Compound Name: 4-Aminoazobenzene

Cat. No.: B3023576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of

4-Aminoazobenzene crystals. The information presented herein is intended to support

research, development, and quality control activities involving this compound. All quantitative

data is summarized in structured tables for ease of comparison, and detailed experimental

protocols for key characterization techniques are provided.

Introduction
4-Aminoazobenzene (systematic name: 4-(phenyldiazenyl)aniline), also commonly known as

Aniline Yellow, is an aromatic azo compound. It appears as yellow to tan crystals or orange

needles.[1][2] This compound serves as a crucial intermediate in the synthesis of various azo

dyes and has applications in diverse fields, including the textile and printing industries.[3] A

thorough understanding of its solid-state properties is paramount for its application, formulation,

and in the development of new materials. This guide details its crystallographic, spectroscopic,

and thermal properties.

General and Physicochemical Properties
4-Aminoazobenzene is an organic compound with the molecular formula C₁₂H₁₁N₃ and a

molecular weight of 197.24 g/mol .[2][4] It is sparingly soluble in water but shows good

solubility in organic solvents such as ethanol, ether, chloroform, and benzene.[5][6]
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Property Value

Molecular Formula C₁₂H₁₁N₃

Molecular Weight 197.24 g/mol [2][4]

Appearance Yellow to tan crystals or orange needles[2]

Melting Point 123-126 °C[1]

Boiling Point > 360 °C[1]

Water Solubility Slightly soluble[5]

Organic Solvent Solubility
Soluble in ethanol, ether, chloroform,

benzene[5][6]

pKa (conjugate acid) 2.82 (at 25 °C)[1]

Crystallographic Properties
The crystal structure of 4-Aminoazobenzene has been determined by single-crystal X-ray

diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.

Detailed crystallographic data is presented in the table below.

Crystallographic Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a 11.93 Å

b 5.68 Å

c 15.58 Å

β 107.4°

Volume 1007 Å³

Z 4

Calculated Density 1.30 g/cm³
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Data obtained from crystallographic studies. It is important to note that slight variations may

exist based on crystallization conditions.

Spectroscopic and Thermal Properties
The spectroscopic and thermal properties of 4-Aminoazobenzene are crucial for its

identification and characterization.

Spectroscopic Data
Technique Key Observations

UV-Vis Spectroscopy
In acetonitrile, exhibits an absorbance band at

395 nm corresponding to the trans-isomer.[7]

FTIR Spectroscopy

Characteristic peaks corresponding to N-H

stretching, C-H aromatic stretching, N=N

stretching, and C-N stretching are observable.

¹H NMR Spectroscopy

The proton NMR spectrum shows distinct

signals for the aromatic protons and the amine

protons.[5]

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information

on the carbon skeleton of the molecule.[5]

Thermal Analysis Data
Technique Observation

DSC

A sharp endothermic peak is observed

corresponding to the melting point of the

crystals.

TGA

Thermogravimetric analysis indicates that the

compound is stable up to its boiling point, after

which it decomposes.

Experimental Protocols
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Detailed methodologies for the synthesis, purification, and characterization of 4-
Aminoazobenzene crystals are provided below.

Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-
Aminoazobenzene for physical characterization.

Aniline Diazotization

Coupling with Aniline

Forms Diazoaminobenzene

Acid-catalyzed Rearrangement

Forms p-Aminoazobenzene Hydrochloride

Neutralization with Base

Recrystallization from Ethanol

Yields crude 4-Aminoazobenzene

Single-Crystal XRD Spectroscopy (UV-Vis, FTIR, NMR) Thermal Analysis (DSC/TGA)

Click to download full resolution via product page

Workflow for 4-Aminoazobenzene Synthesis and Characterization.

Synthesis of 4-Aminoazobenzene
A common method for the preparation of 4-Aminoazobenzene involves the acid-catalyzed

rearrangement of diazoaminobenzene, which is formed from the reaction of a diazonium salt

with an excess of aniline.[1]

Diazotization of Aniline: Aniline is diazotized with sodium nitrite in the presence of

hydrochloric acid at a low temperature (0-5 °C).

Coupling Reaction: The resulting diazonium salt is coupled with an excess of aniline to form

diazoaminobenzene.

Rearrangement: The diazoaminobenzene is then subjected to an acid-catalyzed

rearrangement, typically by warming in the presence of an aniline salt, to yield 4-
Aminoazobenzene hydrochloride.

Neutralization: The hydrochloride salt is neutralized with a base, such as sodium hydroxide,

to precipitate the free 4-Aminoazobenzene base.[6]
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Purification and Crystal Growth
For obtaining high-purity crystals suitable for physical characterization, recrystallization is

essential.

Recrystallization: The crude 4-Aminoazobenzene is dissolved in a suitable solvent, such as

hot ethanol.[6] The solution is then allowed to cool slowly, leading to the formation of well-

defined crystals. Other solvents like carbon tetrachloride or a methanol/water mixture can

also be used.[1]

Single Crystal Growth: For single-crystal X-ray diffraction, very slow cooling or solvent

evaporation techniques are employed to grow larger, high-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)
Crystal Mounting: A suitable single crystal of 4-Aminoazobenzene is selected and mounted

on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating

the crystal in a beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) at a

controlled temperature.

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell

dimensions and space group. The crystal structure is then solved and refined using

appropriate software to obtain the final atomic coordinates and other crystallographic

parameters.

UV-Visible Spectroscopy
Sample Preparation: A dilute solution of 4-Aminoazobenzene is prepared in a suitable UV-

transparent solvent (e.g., ethanol or acetonitrile).

Measurement: The absorbance spectrum is recorded over a specific wavelength range (e.g.,

200-600 nm) using a double-beam UV-Vis spectrophotometer. A reference cuvette containing

the pure solvent is used to zero the instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: A small amount of the crystalline 4-Aminoazobenzene is finely ground

with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can

be recorded using an Attenuated Total Reflectance (ATR) accessory.

Measurement: The FTIR spectrum is recorded over the mid-infrared range (e.g., 4000-400

cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded

first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of 4-Aminoazobenzene are dissolved in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Measurement: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The

chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Differential Scanning Calorimetry (DSC)
Sample Preparation: A small, accurately weighed amount of the 4-Aminoazobenzene
crystals (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically

sealed.

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen

atmosphere. The heat flow to the sample is measured as a function of temperature and

compared to an empty reference pan.

Thermogravimetric Analysis (TGA)
Sample Preparation: An accurately weighed sample of 4-Aminoazobenzene (typically 5-10

mg) is placed in a TGA crucible.

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled

atmosphere (e.g., nitrogen or air). The change in mass of the sample is recorded as a

function of temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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